methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with the molecular formula C18H19NO5S . This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts such as potassium t-butoxide and microwave irradiation to facilitate the cyclization process .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger batches .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can simplify the compound by removing oxygen atoms or adding hydrogen atoms.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more complex thiophene derivative, while reduction could simplify the structure .
Scientific Research Applications
Methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action for methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-6-methylbenzo[b]thiophene-2-carboxylate
- Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Uniqueness
What sets methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate apart from similar compounds is its specific substitution pattern and the presence of the dimethoxybenzoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H19NO5S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H19NO5S/c1-22-11-7-5-8-12(23-2)15(11)16(20)19-17-14(18(21)24-3)10-6-4-9-13(10)25-17/h5,7-8H,4,6,9H2,1-3H3,(H,19,20) |
InChI Key |
OFLPIOWTOPPMEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC |
Origin of Product |
United States |
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